2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid
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Overview
Description
2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid typically involves the condensation of 10-methyl-10H-phenothiazine-3-carbaldehyde with 2-aminobenzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of substituted phenothiazine derivatives.
Scientific Research Applications
2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
10-Methyl-10H-phenothiazine: A parent compound with similar structural features.
2-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]malononitrile: A derivative with different functional groups.
10-Methyl-10H-phenothiazine-3-carbaldehyde: A precursor used in the synthesis of the target compound.
Uniqueness
2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid is unique due to its combination of a phenothiazine core and a benzoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
501346-08-3 |
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Molecular Formula |
C21H16N2O2S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(10-methylphenothiazin-3-yl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C21H16N2O2S/c1-23-17-8-4-5-9-19(17)26-20-12-14(10-11-18(20)23)13-22-16-7-3-2-6-15(16)21(24)25/h2-13H,1H3,(H,24,25) |
InChI Key |
OCVSNCXMYAOXHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NC3=CC=CC=C3C(=O)O)SC4=CC=CC=C41 |
Origin of Product |
United States |
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